
2-chloro-N-(3-sulfamoylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(3-sulfamoylphenyl)benzamide” is a chemical compound with the empirical formula C13H11ClN2O3S . Its molecular weight is 310.76 .
Molecular Structure Analysis
The SMILES string of “this compound” is O=S(C1=CC(NC(C2=CC=CC=C2Cl)=O)=CC=C1)(N)=O . The InChI is 1S/C13H11ClN2O3S/c14-12-7-2-1-6-11(12)13(17)16-9-4-3-5-10(8-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) .Physical And Chemical Properties Analysis
“this compound” is a solid .Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-sulfamoylphenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes by binding to their active sites. This binding can lead to the inhibition of the enzyme's function and can have therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition can lead to a decrease in the production of bicarbonate ions, which can have therapeutic benefits in conditions such as glaucoma and epilepsy. This compound has also been shown to have anti-tumor and anti-inflammatory properties, which can have therapeutic benefits in cancer and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-chloro-N-(3-sulfamoylphenyl)benzamide is its unique properties, which make it a valuable tool in scientific research. It has been shown to inhibit the activity of several enzymes, making it a potential candidate for drug development. However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 2-chloro-N-(3-sulfamoylphenyl)benzamide. One direction is the development of this compound-based drugs for the treatment of cancer and autoimmune diseases. Another direction is the investigation of the mechanism of action of this compound, which can provide insights into its potential therapeutic benefits. Additionally, the optimization of the synthesis method for this compound can lead to higher yields and purity, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3-sulfamoylphenyl)benzamide involves the reaction of 3-aminobenzenesulfonamide and 2-chlorobenzoyl chloride in the presence of a base. The reaction takes place at room temperature and the product is obtained after purification by recrystallization. This method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-sulfamoylphenyl)benzamide has been extensively used in scientific research for its unique properties. It has been shown to inhibit the activity of several enzymes such as carbonic anhydrase, metalloproteases, and histone deacetylases. These enzymes play a critical role in many biological processes and their inhibition can have therapeutic benefits. This compound has also been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and autoimmune disease treatment.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-(3-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-12-7-2-1-6-11(12)13(17)16-9-4-3-5-10(8-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNALNXXHLWPHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2852210.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2852211.png)
![N-[(3-Fluorophenyl)methyl]-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2852214.png)
![N-(2-fluorophenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2852215.png)
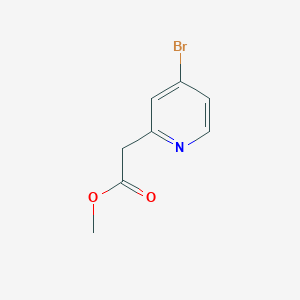
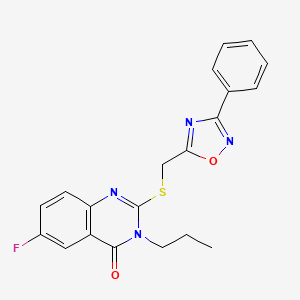
![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2852219.png)
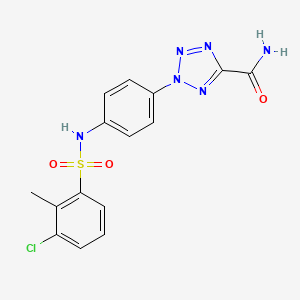
![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2852223.png)
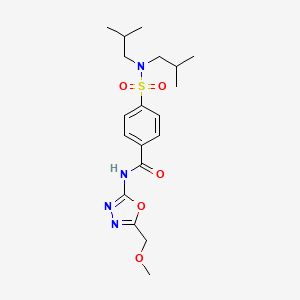
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2852225.png)
![2-Chloro-N-[1-(1,3-oxazol-4-yl)propyl]acetamide](/img/structure/B2852226.png)
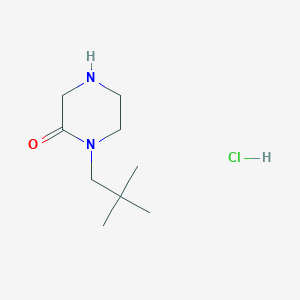
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide](/img/structure/B2852231.png)
